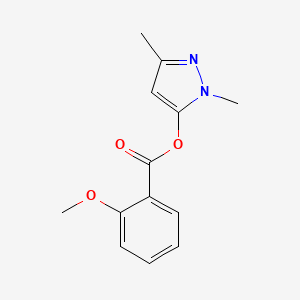![molecular formula C24H24ClNO6 B14147813 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate CAS No. 1039726-88-9](/img/structure/B14147813.png)
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen ring system substituted with a chloro group, a propyl group, and a benzyloxycarbonylamino butanoate moiety.
準備方法
The synthesis of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chromen Ring: The chromen ring can be synthesized through the condensation of salicylaldehyde with a suitable β-ketoester under acidic conditions.
Introduction of the Chloro and Propyl Groups: The chloro and propyl groups can be introduced through electrophilic substitution reactions using appropriate reagents.
Attachment of the Benzyloxycarbonylamino Butanoate Moiety: This step involves the reaction of the chromen derivative with benzyloxycarbonyl-protected amino butanoic acid under coupling conditions, typically using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Hydrolysis: The benzyloxycarbonyl protecting group can be removed through hydrolysis under acidic or basic conditions to yield the free amine.
科学的研究の応用
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit enzymes involved in key biological processes, leading to therapeutic effects.
Interaction with Receptors: The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Induction of Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer properties.
類似化合物との比較
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate can be compared with other similar compounds, such as:
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate: This compound has a phenyl group instead of a propyl group, which may influence its biological activity and chemical properties.
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate: The presence of a methyl group instead of a propyl group can affect the compound’s reactivity and interactions with biological targets.
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate: This compound has an acetate group instead of the benzyloxycarbonylamino butanoate moiety, leading to different chemical and biological properties.
Each of these compounds has unique features that make them suitable for specific applications, and their comparison helps in understanding the structure-activity relationships and optimizing their use in various fields.
特性
CAS番号 |
1039726-88-9 |
|---|---|
分子式 |
C24H24ClNO6 |
分子量 |
457.9 g/mol |
IUPAC名 |
(6-chloro-2-oxo-4-propylchromen-7-yl) 2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C24H24ClNO6/c1-3-8-16-11-22(27)31-20-13-21(18(25)12-17(16)20)32-23(28)19(4-2)26-24(29)30-14-15-9-6-5-7-10-15/h5-7,9-13,19H,3-4,8,14H2,1-2H3,(H,26,29) |
InChIキー |
LOFFIBUSJARIDP-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C(CC)NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(4-fluorobenzyl)methanamine](/img/structure/B14147746.png)


![(5E)-5-({[3-(dimethylamino)propyl]amino}methylidene)-6-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14147758.png)

![5-[(4-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14147765.png)

![(2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]acetate](/img/structure/B14147774.png)


![N-[(Methanesulfonyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14147797.png)
acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14147802.png)

